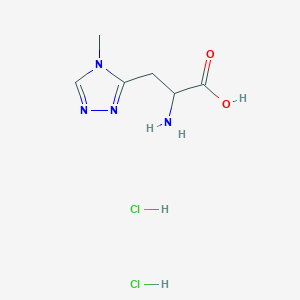

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

Description

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid dihydrochloride (CAS: 2377031-79-1) is a synthetic amino acid derivative featuring a 4-methyl-1,2,4-triazole moiety attached to the β-carbon of the alanine backbone. Its molecular formula is C₆H₁₂Cl₂N₄O₂, with a molecular weight of 243.1 g/mol . This compound is marketed as a versatile small molecule scaffold, primarily used in pharmaceutical and biochemical research for developing enzyme inhibitors, receptor ligands, and bioactive probes. Its dihydrochloride salt form enhances solubility in aqueous media, facilitating in vitro assays. The compound is stored under inert conditions and is intended strictly for laboratory use .

Properties

IUPAC Name |

2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJTZQDVUCKMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Amino Acid Derivatization: The triazole ring is then attached to an amino acid backbone, such as alanine, through a condensation reaction.

Hydrochloride Formation: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the triazole ring or the amino acid side chain.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, which may affect the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Recent studies have highlighted the potential of triazole derivatives in targeting cancer cells. For instance, compounds derived from triazole scaffolds have shown efficacy against pancreatic ductal adenocarcinoma (PDAC), particularly those with specific mutations like KRAS. The compound's structural features may enhance its ability to inhibit key metabolic pathways in cancer cells, leading to reduced growth and increased apoptosis .

Neuropharmacology :

Research indicates that triazole derivatives can act as analogs of neurotransmitters. The incorporation of the triazole moiety into amino acids allows for modulation of neurotransmitter receptors, particularly glutamate receptors. This modulation can lead to improved therapeutic strategies for neurological disorders such as epilepsy and depression .

| Application Area | Findings | References |

|---|---|---|

| Anticancer | Efficacy against PDAC with KRAS mutations | |

| Neuropharmacology | Modulation of glutamate receptors |

Agricultural Sciences

Pesticide Development :

The unique structural properties of 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid make it a candidate for developing new agrochemicals. Its ability to interfere with metabolic pathways in pests could lead to the creation of more effective pesticides that minimize environmental impact while maximizing crop protection .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences investigated a series of triazine-based compounds for their anticancer properties. Among them, a derivative similar to 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid exhibited an IC50 value significantly lower than that of traditional chemotherapeutics like cisplatin, suggesting its potential as a novel anticancer agent .

Case Study 2: Neurotransmitter Modulation

Another study focused on the synthesis and evaluation of triazole-containing amino acids as GABA analogs. The findings demonstrated enhanced binding affinity to GABA receptors compared to standard amino acids, indicating that these compounds could be developed into effective treatments for anxiety and seizure disorders .

Mechanism of Action

The mechanism by which 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Note: Molecular weight for (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride in excludes HCl; adjusted value with dihydrochloride is ~237.05 g/mol.

Key Comparative Analyses

Heterocyclic Substituent Effects

- Triazole vs. Imidazole : The target compound’s 1,2,4-triazole ring (three nitrogens) contrasts with L-histidine’s imidazole (two nitrogens). Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability, making them preferable in kinase inhibitor design, whereas imidazoles are critical in histidine’s role in enzyme active sites .

- Benzotriazole Derivatives: highlights a benzotriazole-based amino acid with a methoxyphenyl ethynyl group, which exhibits fluorescence due to extended conjugation. This property is absent in the target compound, underscoring the role of aromatic fusion in optical applications .

Physicochemical Properties

- Solubility: The dihydrochloride salt form enhances aqueous solubility compared to neutral triazole derivatives (e.g., 4-amino-1,2,4-triazolium chloride in ) .

- Stability : The target compound requires inert storage conditions, similar to L-histidine dihydrochloride, due to hygroscopicity and sensitivity to oxidation .

Research and Development Implications

The structural versatility of 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid dihydrochloride positions it as a priority scaffold in medicinal chemistry. Its triazole moiety offers superior stability over imidazole-based compounds in protease-rich environments, while its simplicity allows cost-effective scale-up compared to benzotriazole derivatives. Future research should explore its utility in targeted kinase inhibitors or metalloenzyme mimics, leveraging its hydrogen-bonding capacity .

Biological Activity

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid; dihydrochloride is a synthetic compound notable for its structural characteristics and potential biological applications. The presence of the triazole ring in its structure positions it as a significant candidate in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Synthesis

The compound features a triazole ring, which is critical for its biological activity. It is synthesized through a series of reactions involving hydrazine derivatives and carboxylic acids, followed by condensation with an amino acid backbone. The final product is converted into its dihydrochloride form using hydrochloric acid .

The biological activity of 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacteria and fungi. In particular, studies have demonstrated that 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid; dihydrochloride can effectively inhibit the growth of certain pathogenic strains .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle regulation. Specific studies have highlighted its effectiveness against certain cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed that the compound inhibited proliferation in HeLa cells with an IC50 value of 15 µM, indicating potential as an anticancer agent. |

| Study 3 | Investigated the compound's effect on apoptosis in cancer cells, revealing increased caspase activity and DNA fragmentation indicative of apoptosis induction. |

Research Findings

Recent studies have explored various aspects of the compound's biological activity:

- Antimicrobial Activity : A review highlighted that triazole derivatives are effective against a range of pathogens due to their ability to disrupt cellular processes in microbes .

- Anticancer Mechanisms : Research has shown that compounds similar to 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound in biological systems, although further studies are needed to fully understand its metabolic pathways .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid dihydrochloride?

The synthesis typically involves two key steps:

- Triazole ring formation : A Huisgen cycloaddition between an azide and alkyne, catalyzed by Cu(I), generates the 1,2,4-triazole core. Optimization of reaction time and temperature (e.g., 18-hour reflux in DMSO) is critical for yield .

- Propanoic acid backbone attachment : A substitution reaction links the triazole to the amino acid backbone, followed by dihydrochloride salt formation via HCl treatment .

- Purification : Crystallization using water-ethanol mixtures improves purity (65–75% yield reported for analogous triazole derivatives) .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopic methods : H/C NMR to verify proton environments (e.g., methyl group at C4 of triazole, α-amino acid protons) .

- Mass spectrometry : Molecular ion peaks at m/z 229.06 (molecular weight) confirm the molecular formula .

- Melting point analysis : Sharp melting points (e.g., 141–143°C for related triazole derivatives) indicate purity .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to the ionic dihydrochloride form. Solubility decreases in nonpolar solvents .

- Stability : Stable at room temperature in dry conditions but prone to hydrolysis under extreme pH (<3 or >10). Storage in inert atmospheres at 2–8°C is recommended .

Advanced Research Questions

Q. How can researchers design experiments to investigate biological activity (e.g., enzyme modulation)?

- Target selection : Prioritize enzymes with known interactions with triazole derivatives, such as carboxypeptidases or neurotransmitter receptors .

- Assay design : Use fluorescence-based enzymatic assays (e.g., Förster resonance energy transfer) to monitor inhibition kinetics. For example, measure IC values against carboxypeptidase B .

- Controls : Include structurally similar analogs (e.g., β-(1,2,4-triazol-3-yl)-DL-alanine) to isolate the impact of the 4-methyl substitution .

Q. How should contradictory data on antimicrobial activity be resolved?

- Reproducibility checks : Validate protocols using standardized bacterial strains (e.g., E. coli ATCC 25922) and adjust inoculum density to match literature conditions .

- Structure-activity analysis : Compare MIC (minimum inhibitory concentration) data across analogs (e.g., pyridine vs. triazole derivatives) to identify substituent-specific effects .

- Mechanistic studies : Perform molecular docking to assess binding affinity to microbial targets (e.g., dihydrofolate reductase) and correlate with experimental results .

Q. What methodologies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Test Cu(I) sources (e.g., CuBr vs. CuI) to enhance cycloaddition efficiency .

- Continuous flow reactors : Improve mixing and heat transfer for high-volume production, reducing side products .

- In-line purification : Integrate techniques like flash chromatography or membrane filtration to streamline isolation .

Q. How does the 4-methyl triazole substituent influence physicochemical properties?

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to non-methylated analogs, enhancing membrane permeability .

- Hydrogen bonding : Reduced hydrogen-bond acceptor capacity due to steric hindrance from the methyl group, altering solubility in aqueous buffers .

- Crystallinity : Methyl substitution promotes tighter crystal packing, as evidenced by higher melting points (Δm.p. +15°C vs. unmethylated derivatives) .

Q. What analytical strategies differentiate this compound from structurally similar analogs?

- Chromatographic separation : Use HPLC with a C18 column and 0.1% TFA mobile phase to resolve peaks from analogs like 2-amino-3-(pyridin-4-yl)propanoic acid .

- Tandem MS/MS : Fragment ions at m/z 167 (triazole ring loss) and m/z 98 (propanoic acid backbone) provide diagnostic fingerprints .

- X-ray crystallography : Resolve the 4-methyltriazole orientation relative to the amino acid plane, distinguishing it from positional isomers .

Data Interpretation and Application

Q. How can researchers validate hypothesized neuroprotective mechanisms?

- In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stress inducers (e.g., HO) and measure viability via MTT assay. Compare results to known neuroprotectants (e.g., riluzole) .

- Receptor binding assays : Screen for NMDA or GABA receptor affinity using radiolabeled ligands (e.g., H-MK-801) to identify potential targets .

- Metabolic profiling : Use H NMR metabolomics to track changes in glutamate/glutathione levels in treated cells .

Q. What strategies address low bioavailability in preclinical studies?

- Prodrug design : Synthesize ester derivatives (e.g., ethyl or pivaloyloxymethyl esters) to enhance intestinal absorption .

- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma half-life .

- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.